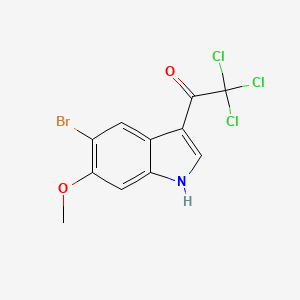![molecular formula C16H12ClN5 B13705480 3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a hydrazino group linked to a phenyl and pyridyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with a suitable aldehyde or ketone, such as phenyl(2-pyridyl)methanone, under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine has several scientific research applications:
作用機序
The mechanism of action of 3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Similar Compounds
3-Chloro-6-phenylpyridazine: A structurally similar compound with a phenyl group instead of the hydrazino linkage.
6-Phenyl-3(2H)-pyridazinone: Another related compound with a pyridazinone ring.
Uniqueness
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities compared to other pyridazine derivatives .
特性
分子式 |
C16H12ClN5 |
|---|---|
分子量 |
309.75 g/mol |
IUPAC名 |
6-chloro-N-[[phenyl(pyridin-2-yl)methylidene]amino]pyridazin-3-amine |
InChI |
InChI=1S/C16H12ClN5/c17-14-9-10-15(20-19-14)21-22-16(12-6-2-1-3-7-12)13-8-4-5-11-18-13/h1-11H,(H,20,21) |
InChIキー |
LSQJSBBLFRSSCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=NN=C(C=C2)Cl)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)






![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)




![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)
